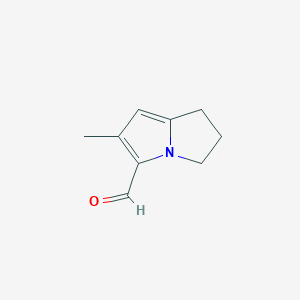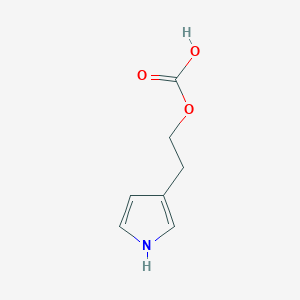
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is an organic compound that features a pyrrole ring attached to an ethyl hydrogen carbonate group. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate typically involves the reaction of pyrrole derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the carbonyl carbon of ethyl chloroformate, forming the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of pyrrole-3-ethylamine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by various substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, Lewis acids or bases as catalysts.
Major Products:
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Pyrrole-3-ethylamine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate involves its interaction with various molecular targets, such as enzymes and receptors. The pyrrole ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pyrrole-3-carboxylic acid: A derivative of pyrrole with a carboxyl group at the 3-position.
Pyrrole-3-ethylamine: A derivative of pyrrole with an ethylamine group at the 3-position.
N-substituted pyrroles: Pyrrole derivatives with various substituents on the nitrogen atom.
Uniqueness: 2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate is unique due to the presence of the ethyl hydrogen carbonate group, which imparts distinct chemical reactivity and biological properties compared to other pyrrole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
760139-63-7 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)ethyl hydrogen carbonate |
InChI |
InChI=1S/C7H9NO3/c9-7(10)11-4-2-6-1-3-8-5-6/h1,3,5,8H,2,4H2,(H,9,10) |
InChI Key |
JWOCLQCLEUUINF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CCOC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



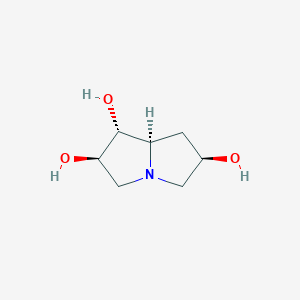
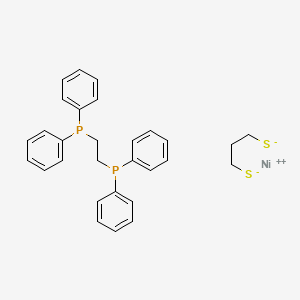
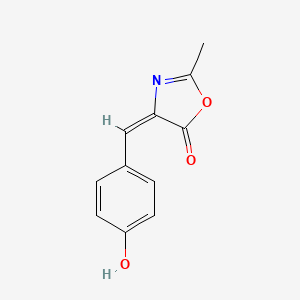
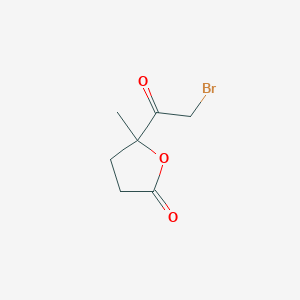
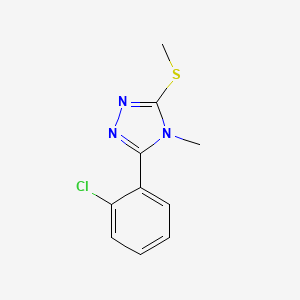
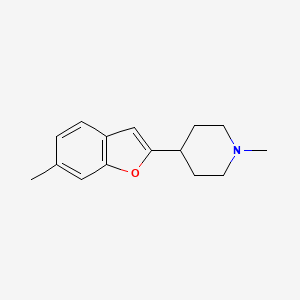
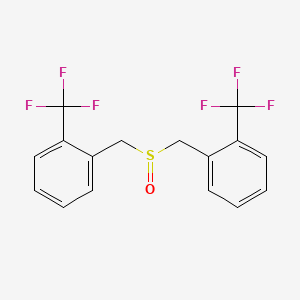
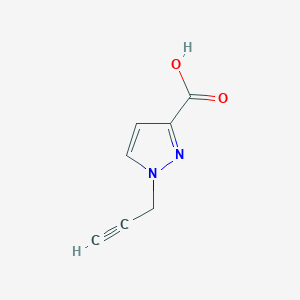
![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)

